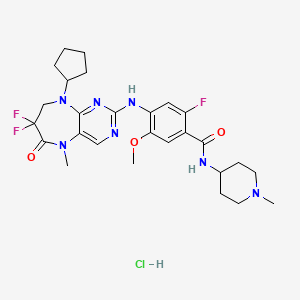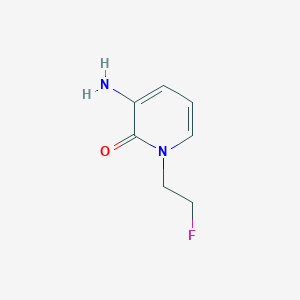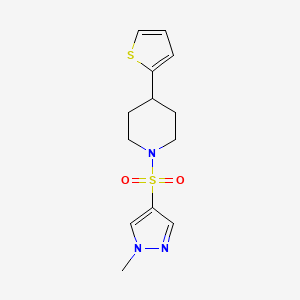
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains a pyridine ring with a carboximidamide and a bromine atom attached to it.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of enzymes and modulation of signaling pathways. For instance, it has been reported to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, it has been shown to modulate the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and radical scavenging properties, which can protect cells from oxidative stress. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Moreover, it has been reported to exhibit several biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide. One of the future directions is the investigation of its potential applications in drug development. Moreover, the study of its mechanism of action and its interaction with enzymes and signaling pathways can provide insights into its biological activity. Additionally, the exploration of its structure-activity relationship can lead to the development of more potent derivatives.
Synthesemethoden
The synthesis of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide can be achieved through several methods, including the reaction of 5-bromo-2-chloro-1H-pyridine-3-carboxylic acid with guanidine hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chloro-1H-pyridine-3-carboxylic acid with ammonium carbonate in the presence of a base such as potassium carbonate. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Moreover, it has been shown to inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. Additionally, it has been reported to possess antioxidant and radical scavenging properties.
Eigenschaften
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2H,(H3,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWJBJOGWWJUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)


![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)



![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)